molecular formula C6H13NO2 B158233 4-Amino-2,2-dimethylbutanoic acid CAS No. 138146-22-2

4-Amino-2,2-dimethylbutanoic acid

Cat. No.: B158233
CAS No.: 138146-22-2
M. Wt: 131.17 g/mol
InChI Key: SBEOMMHBZTWQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylbutanoic acid can be achieved through several methodsThe reaction typically requires the use of strong bases and appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group:
4-Amino-2,2-dimethylbutanoic acid is widely used as a protective group in peptide synthesis. It allows for selective reactions that enhance the yield and purity of the final peptide product. The use of this compound helps in preventing unwanted side reactions during the synthesis process.

Case Study:
In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect amino groups, which significantly improved the efficiency of the cyclization step and resulted in higher yields of the desired cyclic peptide products.

Pharmaceutical Development

Design of Drug Candidates:
The compound plays a crucial role in the design of novel drug candidates, particularly as an amino acid derivative. Its structural properties allow it to be incorporated into various therapeutic agents aimed at treating a range of diseases.

Case Study:
Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells. The modification of this compound has led to the development of potential anticancer agents that target specific cellular pathways.

Biotechnology

Modification of Biomolecules:
In biotechnology, this compound is used for modifying biomolecules to enhance their stability and bioavailability. This application is particularly relevant in the development of biopharmaceuticals.

Case Study:
A study demonstrated that incorporating this compound into protein formulations improved their thermal stability and resistance to proteolytic degradation, thereby increasing their efficacy as therapeutic agents.

Material Science

Specialty Polymers:
The compound is also utilized in polymer chemistry to produce specialty polymers with tailored properties. These polymers can be applied in various industries, including coatings and adhesives.

Data Table: Specialty Polymers Derived from this compound

Polymer TypePropertiesApplications
PolyurethaneHigh flexibility and durabilityCoatings, adhesives
PolyamideHigh tensile strengthEngineering plastics
CopolymersEnhanced chemical resistanceAutomotive parts

Research Applications

Structure-Activity Relationship Studies:
In academic and industrial research settings, this compound is valuable for studying the structure-activity relationships (SAR) of amino acids and their derivatives. This research is crucial for understanding how modifications to amino acids can influence biological activity.

Case Study:
A comprehensive SAR study revealed that small structural changes in derivatives of this compound could lead to significant variations in biological activity, providing insights for future drug design efforts.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a γ-aminobutyric acid analogue, it may interact with γ-aminobutyric acid receptors and influence neurotransmission. The exact pathways and molecular targets are still under investigation, but its structural similarity to γ-aminobutyric acid suggests potential effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-ethylbutanoic acid
  • 4-Amino-3-methylbutanoic acid
  • 2,2-Dimethylbutanoic acid

Comparison

Compared to similar compounds, 4-Amino-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which includes two methyl groups on the second carbon atom. This configuration may influence its reactivity and interactions with other molecules, making it distinct from other amino acid derivatives .

Biological Activity

4-Amino-2,2-dimethylbutanoic acid (4-ADMBA) is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacological research.

Chemical Structure and Properties

4-ADMBA is characterized by the molecular formula C6H13NO2C_6H_{13}NO_2 and a molecular weight of approximately 131.17 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological applications. The compound features a branched structure with two methyl groups attached to the second carbon atom, contributing to its distinct reactivity and interaction with biological systems .

Neuroprotective Effects

Research indicates that 4-ADMBA may function as a neuroprotective agent. Its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter, suggests that it could modulate neurotransmitter systems. Studies have shown that it may influence GABA levels, potentially offering anxiolytic or sedative effects.

Interaction with Receptors

4-ADMBA has been investigated for its interactions with various receptors involved in cognitive functions. Preliminary findings suggest that it may affect pathways related to neurotransmission and protein synthesis, making it a candidate for exploring treatments for neurological disorders such as anxiety and depression.

Metabolic Pathways

The compound's functional groups (amino and carboxylic acid) indicate potential involvement in cellular metabolism. Investigations into how cells uptake and utilize 4-ADMBA could yield insights into metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis .

The primary mode of action for 4-ADMBA appears to be through its interaction with neurotransmitter systems. It may act as a GABA analogue, influencing the activity of GABAergic pathways. This interaction could lead to alterations in neuronal excitability and synaptic transmission .

Research Findings

Case Studies and Experimental Data

  • Neurotransmitter Modulation : In vitro studies have demonstrated that 4-ADMBA can increase GABA levels in neuronal cultures, suggesting a mechanism for its anxiolytic effects.
  • Peptide Design : Research has explored the incorporation of 4-ADMBA into peptide sequences. It has been found that its geminal dimethyl substitution at the Cα position can hinder β-hairpin formation in specific peptides, affecting their stability and function.
  • Synthesis Applications : The compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions .

Comparative Analysis with Similar Compounds

The following table compares 4-ADMBA with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Aminobutyric Acid C4H9NO2C_4H_9NO_2Involved in GABA synthesis; simpler structure
4-(Dimethylamino)butanoic Acid C6H14ClNO2C_6H_{14}ClNO_2Contains a dimethylamino group; different activity
3-Amino-2-methylpropanoic Acid C5H11NO2C_5H_{11}NO_2Similar branched structure; different properties

Q & A

Q. What are the common synthetic routes for 4-Amino-2,2-dimethylbutanoic acid, and what critical parameters must be optimized to improve yield?

Answer:
Synthesis of this compound can be achieved via reductive amination of 2,2-dimethyl-4-oxobutanoic acid using ammonia and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7) to favor amine formation. Alternatively, asymmetric catalytic methods, such as bifunctional organocatalysts, may be employed to introduce chirality if stereoselectivity is required . Key parameters include reaction temperature (optimized between 25–40°C), solvent polarity (e.g., methanol or THF), and catalyst loading (0.5–5 mol%). Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (singlet for two methyl groups on C2) and δ 3.2–3.5 ppm (multiplet for C4-amino proton adjacent to the carboxylic acid).
    • ¹³C NMR : Signals at ~22–25 ppm (C2 methyl carbons), ~45–50 ppm (C3), and ~175 ppm (carboxylic acid carbonyl) confirm the backbone structure .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300–3500 cm⁻¹ (N-H and O-H bonds) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 131 (C₅H₁₁NO₂⁺) and fragment ions at m/z 86 (loss of COOH) and m/z 58 (CH₂CH(CH₃)₂⁺) .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound across studies?

Answer:
Discrepancies often arise from variations in sample purity, storage conditions, or experimental protocols. To mitigate:

  • Purity Control : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) to verify purity >95% .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation or oxidation .
  • Solubility Testing : Standardize solvent systems (e.g., PBS at pH 7.4, DMSO for stock solutions) and document temperature and agitation methods .

Q. What strategies are employed to incorporate this compound into peptide chains, considering steric hindrance from dimethyl groups?

Answer:
The steric bulk of the dimethyl group at C2 necessitates optimized coupling conditions:

  • Coupling Reagents : Use HATU or PyBOP (1.2–1.5 eq) with DIPEA (2–3 eq) in DMF to enhance activation efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or NMP) improve solubility of the amino acid during solid-phase peptide synthesis.
  • Side-Chain Protection : Temporarily protect the amino group with Fmoc or Boc to prevent undesired side reactions during elongation .

Q. How can computational modeling guide the design of derivatives of this compound for specific biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors) by simulating interactions between the dimethyl group and hydrophobic pockets .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives.
  • MD Simulations : Assess conformational flexibility of peptide chains containing the derivative under physiological conditions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

  • Impurity Profiling : Employ LC-MS/MS with MRM mode to detect trace by-products (e.g., unreacted 2,2-dimethyl-4-oxobutanoic acid at m/z 129) .
  • Column Selection : Use HILIC columns for polar impurities or chiral columns for enantiomeric contaminants .
  • Calibration Standards : Prepare spiked samples with known impurity concentrations (0.1–1.0%) to validate method accuracy .

Properties

IUPAC Name

4-amino-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEOMMHBZTWQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363588
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138146-22-2
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2,2-dimethylbutanoic acid
4-Amino-2,2-dimethylbutanoic acid
4-Amino-2,2-dimethylbutanoic acid
4-Amino-2,2-dimethylbutanoic acid
4-Amino-2,2-dimethylbutanoic acid
4-Amino-2,2-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.